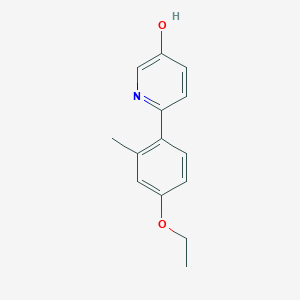
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid (6-ACCP) is an organic compound that has been used in scientific research since the 1950s. It is a white crystalline solid which is soluble in water, alcohol, and other organic solvents. 6-ACCP is a common reagent in organic synthesis, and it has a wide range of applications in scientific research, including biochemistry and physiology. In
Scientific Research Applications
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein binding, and receptor activation. It has been used to study the structure and function of enzymes, such as cytochrome P450, and to study the binding of proteins to DNA and other molecules. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been used to study the activation of G-protein coupled receptors, which are involved in a variety of physiological processes.
Mechanism of Action
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is thought to bind to the heme iron of the cytochrome P450 enzyme, preventing the enzyme from binding to its substrate. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been shown to bind to DNA and other molecules, which may explain its ability to modulate the activity of G-protein coupled receptors.
Biochemical and Physiological Effects
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites in the body. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been shown to bind to DNA and other molecules, which can affect the activity of G-protein coupled receptors and lead to changes in the expression of genes.
Advantages and Limitations for Lab Experiments
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents and can be used in a wide range of experimental conditions. However, 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% is not very stable and can degrade over time, making it difficult to use in long-term experiments.
Future Directions
The future directions for 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% research include further study of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to identify the optimal conditions for using 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments. Finally, further research is needed to explore the potential uses of 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% in drug development and therapeutic applications.
Synthesis Methods
The synthesis of 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% can be achieved through two methods: the direct synthesis method and the indirect synthesis method. The direct synthesis method involves the reaction of pyridine-2-carboxylic acid with 4-chloro-3-cyanophenylmagnesium bromide, followed by hydrolysis of the resulting product. The indirect synthesis method involves the reaction of pyridine-2-carboxylic acid with 4-chloro-3-cyanophenylmagnesium bromide, followed by the reaction of the resulting product with ammonia. Both of these methods are relatively simple and can be completed in a few steps.
properties
IUPAC Name |
6-amino-3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-1-7(5-8(10)6-15)9-2-4-11(16)17-12(9)13(18)19/h1-5H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQNXQLEVCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)
![5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414814.png)











